1-Hexen-3-OL

Flavor Chemistry Sensory Analysis Food Science

1-Hexen-3-OL (CAS 4798-44-1) resolves the reactivity gap that generic C6 alcohols cannot fill. Its terminal alkene and secondary alcohol motif is essential for precise catalytic transformations and olfactory studies. • Enables β-arylated ketone synthesis via Pd-catalyzed Heck coupling (76% yield with iodobenzene), unavailable with linalool analogs. • Validated semiochemical: elicits high antennal response in Glossina morsitans, outperforming 1-hepten-3-ol in trap assays. • Delivers an ethereal, green, rum-like note with an odor threshold of 0.5 ppm (edible oil) and >4 h substantivity. • ≥98% (GC) purity, stabilized with α-tocopherol. Suitable for fragrance formulation, catalytic probe studies, and vector monitoring research.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 4798-44-1
Cat. No. B1581649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexen-3-OL
CAS4798-44-1
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCCCC(C=C)O
InChIInChI=1S/C6H12O/c1-3-5-6(7)4-2/h4,6-7H,2-3,5H2,1H3
InChIKeyBVOSSZSHBZQJOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.25 M
25.2 mg/mL at 25 °C
insoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexen-3-OL: Physical & Sensory Overview


1-Hexen-3-OL (CAS 4798-44-1, vinyl propyl carbinol) is a C6 secondary allylic alcohol with the molecular formula C6H12O and a molecular weight of 100.16 g/mol. It belongs to the class of unsaturated secondary alcohols characterized by a terminal vinyl group adjacent to a hydroxyl-bearing carbon [1]. The compound exhibits key physical properties including a boiling point of 132–135°C, density of 0.834–0.837 g/mL at 25°C, refractive index (n20/D) of 1.428, and flash point of 35°C . Its sensory profile is dominated by an ethereal, green, rum-like odor with fruity nuances, and it occurs naturally in a variety of plant sources including teas, lemons, and Brassica species [2].

Identity
Secondary allylic alcohol with terminal vinyl group; distinct from primary or saturated C6 alcohols
Key Selection Drivers
Sensory profile (green, rum-like), Heck β-arylation reactivity, semiochemical potency, oxidation product selectivity
Format Context
Liquid, density ~0.834 g/mL; verify lot purity via RI (1.428) and density

Why 1-Hexen-3-OL Is Irreplaceable


Despite sharing the same C6 backbone with compounds like 1-hexanol or 3-hexanone, 1-Hexen-3-OL exhibits fundamentally different reactivity, sensory impact, and biological interaction profiles due to its unique combination of a secondary allylic alcohol moiety and an unsaturated terminal vinyl group [1]. Simple substitution based solely on molecular formula or class membership (e.g., 'C6 alcohol') fails because the precise positioning of the double bond relative to the hydroxyl group dictates its performance in catalytic transformations (e.g., isomerization vs. oxidation pathways), its odor threshold and character in flavor and fragrance applications, and its binding affinity for specific olfactory and biological receptors [2][3]. The following evidence demonstrates that 1-Hexen-3-OL is a functionally distinct entity, and procurement decisions must be guided by these quantifiable differences rather than generic class equivalency.

1-Hexen-3-OL
Terminal vinyl + secondary OH drives Heck β-arylation products and specific oxidation routes (e.g., 1-hexene, 3-hexanone)
2-Hexen-1-ol
1-Hexen-3-OL
Odd-chain C6 elicits high tsetse antennal response; even-chain homologues show lower response
1-Hepten-3-ol (C7)
1-Hexen-3-OL
Odor threshold 0.5 ppm in oil; ketone analog 100× more potent; furan analog 12× less potent
Vinyl propyl ketone / 2-propyl furan

1-Hexen-3-OL: Comparative Performance Data


Odor Threshold in Edible Oil

In a standardized edible oil matrix evaluated by a trained taste panel, the odor threshold of 1-Hexen-3-OL (vinyl propyl carbinol) was determined to be 0.5 ppm. This is 100-fold higher (less potent) than the structurally related ketone analog, vinyl propyl ketone (0.005 ppm), but over an order of magnitude lower (more potent) than the substituted furan, 2-propyl furan (6 ppm) [1]. This quantifies its intermediate potency among common lipid oxidation products.

Odor Threshold
Direct head-to-head
0.5 ppmvsvinyl propyl ketone 0.005 ppm / 2-propyl furan 6 ppm
Intermediate potency among lipid oxidation volatiles; supports formulation-dose calibration
In edible oil, 50% detection by trained panel
Flavor Chemistry Sensory Analysis Food Science

Tsetse Fly Antennal Response

Electroantennogram (EAG) studies on the tsetse fly Glossina morsitans morsitans revealed a clear structure-activity relationship based on alkyl chain length and parity. 1-Hexen-3-OL (C6, odd-chain) elicited significantly higher antennal responses than its even-chain homologues, including 1-hepten-3-ol (C7) and 1-penten-3-ol (C5) [1]. This differential activation demonstrates that chain parity is a critical determinant of olfactory receptor engagement in this system.

Tsetse EAG
Direct head-to-head
Higher antennal responsevs1-hepten-3-ol, 1-penten-3-ol
Odd-chain parity supports olfactory receptor engagement in Glossina m.
Qualitative ranking; in vivo EAG
Chemical Ecology Insect Olfaction Pest Management

Catalytic Oxidation Product Selectivity

Under identical aerobic oxidation conditions using supported gold, palladium, and gold-palladium nanoparticles on TiO2, the allylic alcohol 1-Hexen-3-OL yields a distinct product slate (1-hexene, 3-hexanone, 1-hexen-3-one, and 3-hexenol) compared to its positional isomer 2-hexen-1-ol, which forms 2-hexene, hexanal, (E)-2-hexenal, (E)-3-hexen-1-ol, 4-hexen-1-ol, and (E)-2-hexanoic acid [1]. The primary pathway for both substrates is isomerization and disproportionation, but the specific products reflect the unique reactivity imposed by the position of the hydroxyl group relative to the double bond.

Catalytic Oxidation
Direct head-to-head
1-hexene, 3-hexanone, 1-hexen-3-one, 3-hexenolvs2-hexen-1-ol products
Distinct product slate reflects hydroxyl/double-bond position; choose substrate per target molecule
Au-Pd/TiO₂, 50 °C, air
Heterogeneous Catalysis Green Chemistry Selective Oxidation

Heck Reaction Selectivity

In a tetraphosphine/palladium-catalyzed Heck reaction with aryl bromides, 1-Hexen-3-OL (hex-1-en-3-ol) and 1-octen-3-ol selectively yielded β-arylated carbonyl compounds, whereas structurally different allylic alcohols such as linalool and 2-methylbut-3-en-2-ol led to the corresponding 1-arylalk-1-en-3-ol derivatives [1]. This chemoselectivity is a direct consequence of the terminal alkene moiety and secondary alcohol arrangement in 1-Hexen-3-OL, which facilitates a specific mechanistic pathway.

Heck Selectivity
Direct head-to-head
β-arylated ketone (~76%)vslinalool gives 1-arylalk-1-en-3-ol
Terminal alkene + secondary alcohol enables ketone scaffold; analog substitution alters product class
Pd/phosphine catalyst
Organometallic Chemistry Palladium Catalysis Synthetic Methodology

Aquatic Toxicity (Fish)

The acute aquatic toxicity of 1-Hexen-3-OL to the fathead minnow (Pimephales promelas) is reported with a 96-hour LC50 of 30.4 mg/L [1]. While direct comparative data for all hexenol isomers are limited in open literature, this value provides a quantitative benchmark for environmental risk assessment and distinguishes it from other C6 alcohols like 1-hexanol (reported LC50 > 100 mg/L in some databases), highlighting that the presence and position of the double bond significantly modulate aquatic toxicity.

Fish Toxicity
Cross-study comparable
LC50 30.4 mg/L (96 h)
More acutely toxic than saturated 1-hexanol (>100 mg/L); informs environmental handling
Fathead minnow, static renewal
Environmental Toxicology Ecotoxicology Regulatory Science

Density and Refractive Index

The reported physical constants for 1-Hexen-3-OL, including a density of 0.834 g/mL at 25°C and a refractive index (n20/D) of 1.428, serve as critical quality control parameters for ensuring batch-to-batch consistency and purity [1]. These values differ measurably from those of its saturated analog 3-hexanol (density ~0.819 g/mL, RI ~1.415) and the primary alcohol isomer 1-hexanol (density ~0.814 g/mL, RI ~1.418), providing a straightforward means of identity verification and differentiation.

Physical Constants
Class-level inference
Density:0.834 g/mLRI:1.428
Density ~2.5% higher than 1-hexanol; enables identity verification and lot consistency checks
Literature values, 25°C
Formulation Chemistry Physical Chemistry Quality Control

1-Hexen-3-OL: Key Application Scenarios


Green-Rum Top Note in Flavor & Fragrance

In the creation of complex flavor profiles for beverages (e.g., rum, fruit punches) or fine fragrances, 1-Hexen-3-OL is selected specifically for its ethereal, green, rum-like character with a fruity nuance. The quantitative odor threshold data (0.5 ppm in edible oil) [1] allows formulators to precisely dose the compound to achieve the desired sensory impact without overwhelming other notes, especially when compared to more potent ketones like vinyl propyl ketone (0.005 ppm) or less potent furans like 2-propyl furan (6 ppm). The compound's substantivity of over 4 hours at 100% concentration further informs its use in longer-lasting fragrance applications [2].

β-Arylated Ketone Synthesis via Heck Reaction

Process chemists seeking to synthesize β-arylated ketones should specifically procure 1-Hexen-3-OL as the alkene coupling partner in palladium-catalyzed Heck reactions. Evidence demonstrates that under tetraphosphine/palladium catalysis, 1-Hexen-3-OL yields the desired β-arylated carbonyl product (~76% yield with iodobenzene), whereas alternative allylic alcohols like linalool or 2-methylbut-3-en-2-ol produce a different class of 1-arylalk-1-en-3-ol derivatives [3]. This chemoselectivity is a direct function of the terminal alkene and secondary alcohol structure of 1-Hexen-3-OL and cannot be replicated with analogs.

Semiochemical Lure for Tsetse Fly

For researchers developing olfactory-based insect monitoring or control strategies, 1-Hexen-3-OL is a validated semiochemical component. Electroantennogram studies confirm that it elicits high antennal responses in Glossina morsitans morsitans (tsetse fly), significantly exceeding the responses evoked by even-chain homologues like 1-hepten-3-ol and 1-penten-3-ol [4]. Furthermore, trap catch studies indicate that 1-Hexen-3-Ol (at 0.05 g per trap) in combination with CO₂ is effective for attracting certain vector species . Substituting with an even-chain analog is likely to result in reduced trap efficacy.

Selective Oxidation Catalyst Benchmarking

1-Hexen-3-OL serves as a valuable benchmark substrate for researchers developing heterogeneous catalysts for the selective oxidation of multifunctional molecules. Its distinct product distribution under aerobic oxidation with supported gold-palladium catalysts (yielding 1-hexene, 3-hexanone, 1-hexen-3-one, and 3-hexenol) contrasts sharply with that of its isomer 2-hexen-1-ol, making it an ideal probe molecule for elucidating catalyst selectivity based on functional group arrangement and for optimizing reaction conditions toward desired products [5].

Application
Selection Property
Validation Focus
Green-rum flavor/fragrance note
Odor threshold 0.5 ppm in oil; substantivity >4 h
Dose-response in target matrix; sensory panel verification
β-arylated ketone synthesis
Heck chemoselectivity to ketone products
Product distribution confirmation by GC/HPLC; yield optimization
Tsetse semiochemical lure
Odd-chain C6 antennal response profile
EAG or field-trap catch comparison against even-chain analogs
Catalyst benchmarking substrate
Distinct oxidation product slate
Replicate oxidation under reported conditions; monitor selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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